

# Benchmarking Sphinx31: An In Vivo Efficacy Comparison Against Established AngiogenesisModulating Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Sphinx31 |           |
| Cat. No.:            | B610945  | Get Quote |

#### For Immediate Release

This guide provides a comprehensive in vivo benchmark of **Sphinx31**, a novel and highly selective inhibitor of Serine/threonine-protein kinase 1 (SRPK1).[1][2] **Sphinx31**'s mechanism of action centers on the modulation of alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A), a critical regulator of angiogenesis.[3][4] By inhibiting SRPK1, **Sphinx31** prevents the phosphorylation of Serine/Arginine-Rich Splicing Factor 1 (SRSF1), which in turn shifts the splicing of VEGF-A pre-mRNA.[2][4][5] This shift favors the production of the antiangiogenic isoform, VEGF-A165b, over the pro-angiogenic isoform, VEGF-A165a.[3][4][6]

This unique mechanism presents a promising therapeutic strategy for a range of conditions characterized by pathological angiogenesis, including neovascular eye diseases and peripheral vascular disease. This document summarizes key in vivo experimental data, comparing the efficacy of **Sphinx31** to established therapeutic agents and vehicle controls in relevant disease models.

## I. Mechanism of Action: The SRPK1/VEGF-A Pathway

**Sphinx31** is an ATP-competitive, type 1 kinase inhibitor with high potency and selectivity for SRPK1 (IC50 of 5.9 nM).[1][2][3] Its primary downstream effect is the alteration of the VEGF-A splice isoform balance, a key driver of angiogenic processes. The pathway is visualized below.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protein-Protein Interaction Inhibitor of SRPKs Alters the Splicing Isoforms of VEGF and Inhibits Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Potential antitumoral effects of SRPK1 inhibition through modulation of VEGF splicing in pituitary somatotroph tumoral cells [frontiersin.org]
- 6. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking Sphinx31: An In Vivo Efficacy Comparison Against Established Angiogenesis-Modulating Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610945#benchmarking-the-in-vivo-efficacy-of-sphinx31-against-established-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com